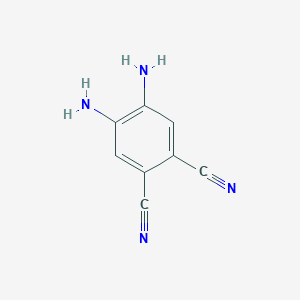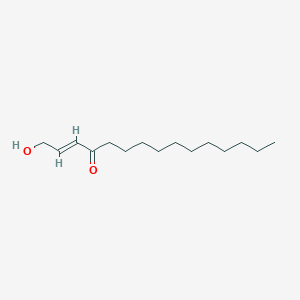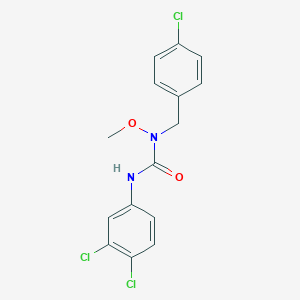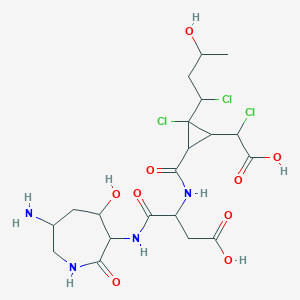
4,5-Diaminophtalonitrile
Vue d'ensemble
Description
4,5-Diaminophthalonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Diaminophthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Diaminophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diaminophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Composés organiques de base
Le 4,5-diaminophtalonitrile est utilisé comme composé organique de base dans la synthèse chimique . C'est un composé polyvalent qui peut être utilisé pour construire une variété de molécules organiques complexes.
Synthèse du 4,5-dihydroxyphhtalonitrile
Le this compound peut être utilisé comme réactif de départ pour la préparation du 4,5-dihydroxyphhtalonitrile . Ce composé a des applications potentielles dans divers domaines, notamment la science des matériaux et la pharmacie.
Préparation des 4,5-dialcoxyphhtalonitriles
Le composé obtenu à partir du this compound est un réactif de départ pratique pour la préparation des 4,5-dialcoxyphhtalonitriles . Ces composés sont utilisés dans la synthèse de divers composés organiques.
Safety and Hazards
Propriétés
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129365-93-1 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5-diaminophthalonitrile particularly useful in constructing phthalocyanines and their analogues?
A1: 4,5-Diaminophthalonitrile serves as a key building block for synthesizing phthalocyanines (Pcs) and related macrocycles [, , ]. Its structure, containing two amine groups adjacent to nitrile functionalities, allows it to readily participate in condensation and cyclotetramerization reactions.
Q2: How does the incorporation of 4,5-diaminophthalonitrile into polymers influence their properties?
A2: Incorporating 4,5-diaminophthalonitrile as a chain extender in polymers significantly impacts their morphology, mechanical properties, and electrical conductivity []. For example, in segmented poly(urethane urea), its inclusion alongside polycaprolactone triol and 1,3-bis(isocyanatomethyl)cyclohexane leads to the formation of crosslinked networks with enhanced tensile strength and electrical conductivity when combined with functionalized nanodiamonds [].
Q3: Beyond phthalocyanines, what other heterocyclic systems can be synthesized using 4,5-diaminophthalonitrile?
A3: 4,5-Diaminophthalonitrile serves as a versatile precursor for various heterocyclic systems. It reacts with 1,3-dicarbonyl compounds to yield benzimidazole derivatives, as highlighted in []. These benzimidazoles, particularly 2-(5,6-dicyano-1H-benzo[d]imidazol-2-yl)-N-arylbenzamides, exhibit promising antifungal activities [].
Q4: Are there any studies exploring the interaction of 4,5-diaminophthalonitrile with metals?
A4: Yes, research investigates the interaction of 4,5-diaminophthalonitrile with metals, particularly in the context of cluster formation. Studies have explored sandwich clusters composed of vanadium and 4,5-diaminophthalonitrile, focusing on their structural and magnetic properties []. While specific details are limited in the provided abstract, this research avenue highlights the potential of this compound in coordination chemistry and materials science.
Q5: What analytical techniques are commonly employed to characterize compounds derived from 4,5-diaminophthalonitrile?
A5: Characterization of 4,5-diaminophthalonitrile derivatives relies on various analytical techniques. Common methods include:
- Elemental analysis: Confirms the elemental composition of synthesized compounds, verifying the success of reactions [].
- Infrared (IR) spectroscopy: Provides insights into the functional groups present in the molecules, confirming the formation of desired bonds [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural information, confirming the connectivity and arrangement of atoms within the molecules [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)



![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
